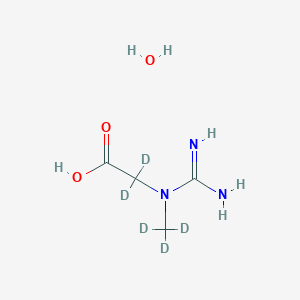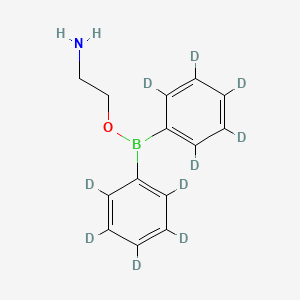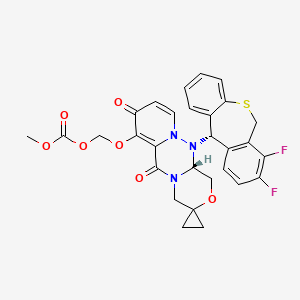
Tubulin inhibitor 27
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tubulin inhibitor 27 is a potent compound that targets the colchicine binding site on tubulin, a protein that plays a critical role in cell division and intracellular transport. By inhibiting tubulin polymerization, this compound disrupts microtubule dynamics, making it a valuable tool in cancer research and therapy .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tubulin inhibitor 27 typically involves the following steps:
Formation of the core structure: The core structure of this compound is synthesized through a series of reactions, including condensation, cyclization, and functional group modifications.
Introduction of substituents: Various substituents are introduced to the core structure to enhance its binding affinity and specificity for the colchicine binding site.
Purification and characterization: The final product is purified using techniques such as column chromatography and characterized using spectroscopic methods like NMR and mass spectrometry.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. This requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to achieve efficient large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
Tubulin inhibitor 27 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives with altered biological activity.
Reduction: Reduction reactions can modify the functional groups on this compound, potentially enhancing its stability and efficacy.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Major Products
The major products formed from these reactions are various derivatives of this compound, each with unique biological activities and potential therapeutic applications .
Aplicaciones Científicas De Investigación
Tubulin inhibitor 27 has a wide range of scientific research applications, including:
Cancer Research: It is used to study the mechanisms of cell division and to develop new anticancer therapies by inhibiting microtubule dynamics.
Neurobiology: This compound helps in understanding the role of microtubules in neuronal function and synaptic plasticity.
Drug Development: It serves as a lead compound for designing new drugs targeting tubulin and other microtubule-associated proteins.
Industrial Applications: This compound is used in the development of new materials and technologies that rely on microtubule dynamics.
Mecanismo De Acción
Tubulin inhibitor 27 exerts its effects by binding to the colchicine binding site on tubulin, preventing the polymerization of tubulin into microtubules. This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis in rapidly dividing cells, making it an effective anticancer agent. The molecular targets and pathways involved include the inhibition of tubulin assembly, suppression of microtubule formation, and induction of cell death through apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
Colchicine: A well-known tubulin inhibitor that also targets the colchicine binding site.
Combretastatin A-4: Another potent inhibitor of tubulin polymerization with a similar mechanism of action.
Vinblastine: A vinca alkaloid that binds to a different site on tubulin but also disrupts microtubule dynamics.
Uniqueness of Tubulin inhibitor 27
This compound is unique due to its high potency and specificity for the colchicine binding site. Unlike other tubulin inhibitors, it has shown efficacy against cancer cells that overexpress P-glycoprotein, a common resistance mechanism to many anticancer drugs .
Propiedades
Fórmula molecular |
C21H19NO4 |
|---|---|
Peso molecular |
349.4 g/mol |
Nombre IUPAC |
(E)-3-quinolin-4-yl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C21H19NO4/c1-24-19-12-15(13-20(25-2)21(19)26-3)18(23)9-8-14-10-11-22-17-7-5-4-6-16(14)17/h4-13H,1-3H3/b9-8+ |
Clave InChI |
GHEXMSKNRKOOIC-CMDGGOBGSA-N |
SMILES isomérico |
COC1=CC(=CC(=C1OC)OC)C(=O)/C=C/C2=CC=NC3=CC=CC=C23 |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)C(=O)C=CC2=CC=NC3=CC=CC=C23 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


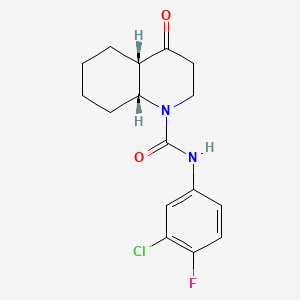
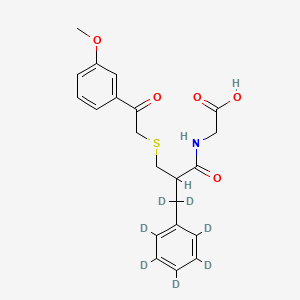
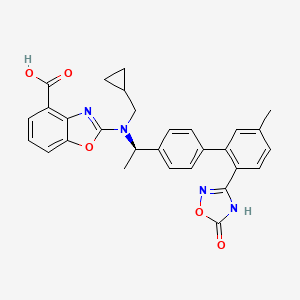
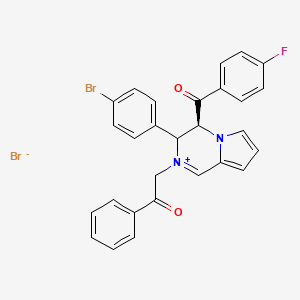
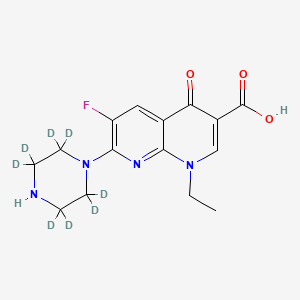
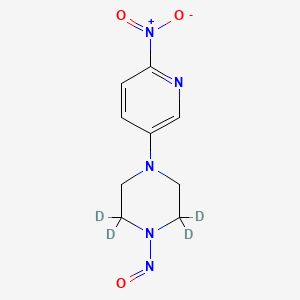
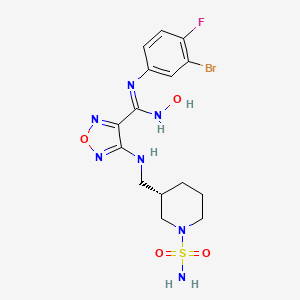
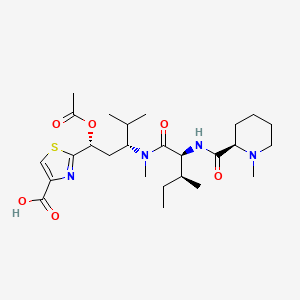

![2-[[2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-1-pyrrolidin-1-ylbutan-1-one;2,2,2-trifluoroacetic acid](/img/structure/B15143453.png)
